N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
The structure features a triazolopyridine core substituted with a sulfonamide group bearing two aromatic moieties: a 3-chlorophenyl and a 3-methylbenzyl group. The chlorine atom at the meta position of the phenyl ring and the methyl group on the benzyl substituent likely influence electronic and steric properties, affecting binding affinity and pharmacokinetics.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-15-6-3-7-17(12-15)14-26(19-9-4-8-18(22)13-19)29(27,28)20-10-5-11-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANQYZCBDVDKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction with sulfonyl chlorides under basic conditions.
Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenated precursors and strong bases like sodium hydride are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound .
Scientific Research Applications
Antimalarial Applications
Recent studies have highlighted the potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class, particularly those containing a sulfonamide group, as promising candidates for antimalarial drug development. A significant study involved a library of 1561 compounds that were screened for activity against Plasmodium falciparum, the causative agent of malaria. Among these compounds, several derivatives exhibited notable antimalarial activity with IC50 values indicating effective inhibition of the parasite's growth .
Case Study: Antimalarial Activity
In a study published in Molecules, researchers synthesized and evaluated various triazolopyridine sulfonamides. The compound N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide was part of this investigation. The findings suggested that compounds with similar structural features could serve as effective antimalarial agents due to their ability to target specific enzymes within the parasite's metabolic pathways. The study emphasized the importance of further optimization to enhance efficacy and reduce potential resistance development .
Broader Pharmaceutical Implications
Beyond antimalarial applications, triazolopyridine compounds have shown versatility in treating various diseases due to their diverse biological activities. They have been investigated for:
- Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against resistant strains.
- Antifungal Properties : Certain triazolopyridines have demonstrated effectiveness against fungal infections.
- Anti-inflammatory Effects : Research indicates potential use in managing inflammatory conditions.
- Neurological Applications : Compounds within this class have been explored for their anxiolytic and anticonvulsant effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the triazole and pyridine rings can significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Enhances binding affinity to target enzymes |
| Methyl | Increases lipophilicity and cellular uptake |
| Sulfonamide Group | Critical for antimalarial efficacy |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader series of triazolopyridine sulfonamides with varying substituents. Below is a detailed comparison based on substituents, physicochemical properties, and spectral data derived from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Points :
- Compound 8a (3-chlorobenzyl, 3,5-difluorophenyl) has a lower melting point (160–162°C) compared to 8c (168–169°C), which features bulkier 3,5-dimethylphenyl and 4-methoxybenzyl groups. This suggests that increased steric hindrance or polar groups (e.g., methoxy) enhance crystallinity .
Electronic and Steric Modifications :
- Fluorine and chlorine atoms (electron-withdrawing groups) in 8a , 8h , and 8i may enhance metabolic stability and target binding compared to methyl or methoxy groups (electron-donating) in 8c . Positional isomerism (e.g., 3-Cl vs. 4-Cl in 8h vs. 8i ) could further modulate activity .
Spectral Signatures :
- The ¹H-NMR spectrum of 8a shows a singlet at δ 5.25 ppm for the CH₂ group, while 8c exhibits distinct methyl (δ 2.04 ppm) and methoxy (δ 3.71 ppm) signals. These markers aid in structural confirmation .
Molecular Weight and LC/MS Data :
- The molecular ion peak at m/z 435.6 for 8a aligns with its calculated molecular weight (434.8 g/mol), ensuring analytical reproducibility .
Impurities and Quality Control
Related substances such as [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine) are identified as process impurities. These are controlled in drug substance batches but excluded from total impurity calculations in final formulations .
Biological Activity
N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the triazolopyridine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.9 g/mol
- CAS Number : 1251679-85-2
The structure includes a triazole ring fused to a pyridine ring and a sulfonamide group, which are crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted the potential of triazolopyridine derivatives in various therapeutic areas, including antimalarial, antibacterial, and anticancer activities.
Antimalarial Activity
A study investigated a series of triazolopyridines bearing sulfonamide fragments for their antimalarial properties against Plasmodium falciparum. The results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values as low as 2.24 μM, suggesting that modifications to the triazolopyridine scaffold could enhance antimalarial efficacy .
Antibacterial Activity
Research has shown that compounds in the triazolopyridine class possess antibacterial properties. A related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that similar derivatives may also exhibit antibacterial effects. The presence of the sulfonamide group is often associated with enhanced antibacterial activity due to its role in enzyme inhibition .
Enzyme Inhibition
The sulfonamide moiety of this compound has been linked to various enzyme inhibition activities. For example:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown strong inhibitory effects on acetylcholinesterase, which is crucial for treating neurodegenerative diseases .
- Urease Inhibition : The compound also exhibits urease inhibitory activity, which can be beneficial in treating conditions related to urease-producing bacteria .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing this compound, and how can its purity be validated?
- Methodology : Synthesis typically follows a two-step procedure:
Sulfonamide intermediate preparation : React [1,2,4]triazolo[4,3-a]pyridine-8-sulfonyl chloride with 3-chlorophenylamine under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .
N-Alkylation : Treat the intermediate with 3-methylbenzyl chloride in the presence of a base (e.g., NaH) in THF at reflux for 6–8 hours.
- Characterization : Validate purity via:
- ¹H/¹³C-NMR : Confirm substituent integration and absence of unreacted intermediates (e.g., aromatic proton regions at δ 7.0–8.9 ppm for triazolopyridine core) .
- LC/MS : Monitor molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?
- Experimental Design :
- Target selection : Prioritize enzymes or receptors structurally related to triazolopyridine sulfonamides (e.g., malarial proteases, kinase inhibitors) .
- Dose-response curves : Use 10–12 concentrations (1 nM–100 µM) in triplicate to calculate IC₅₀ values.
- Controls : Include standard inhibitors (e.g., chloroquine for antimalarial assays) and vehicle-only controls .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what factors contribute to batch-to-batch variability?
- Optimization Strategies :
- Base selection : Replace NaH with 3-picoline or 3,5-lutidine to enhance nucleophilic substitution efficiency during alkylation (yield improvement: ~15–20%) .
- Catalysts : Add 1–10 mol% N-arylsulfilimine to accelerate sulfonamide coupling steps .
- Variability sources :
- Moisture sensitivity : Use anhydrous solvents and inert atmosphere for sulfonyl chloride reactions.
- Byproducts : Monitor for N,N-dialkylated impurities via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane 3:7) .
Q. How should conflicting biological activity data (e.g., high in vitro potency but low cellular efficacy) be resolved?
- Troubleshooting Framework :
Solubility : Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO) via nephelometry. Poor solubility may require prodrug derivatization (e.g., phosphate esters) .
Membrane permeability : Perform Caco-2 monolayer assays or PAMPA to assess passive diffusion (Pe < 1×10⁻⁶ cm/s indicates poor permeability) .
Off-target effects : Use chemoproteomics (e.g., thermal shift assays) to identify unintended interactions .
Q. What computational approaches are suitable for predicting binding modes and SAR?
- Protocol :
- Docking : Use AutoDock Vina with Lamarckian GA (grid box: 25×25×25 Å centered on active site; exhaustiveness = 20) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
Data Analysis and Interpretation
Q. How to address discrepancies between theoretical and experimental NMR spectra?
- Stepwise Approach :
Assign peaks : Compare experimental δ values with DFT-calculated shifts (B3LYP/6-31G* level).
Dynamic effects : Consider rotameric equilibria (e.g., hindered rotation of benzyl groups causing peak splitting) .
Impurity identification : Use 2D NMR (COSY, HSQC) to detect trace intermediates (e.g., unreacted sulfonamide at δ 9.5 ppm) .
Q. What statistical methods are recommended for optimizing reaction conditions?
- Design of Experiments (DoE) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
